molecular formula C8H9NO4 B033391 1-(4-Nitrophenyl)ethane-1,2-diol CAS No. 88057-19-6

1-(4-Nitrophenyl)ethane-1,2-diol

Cat. No. B033391
CAS RN: 88057-19-6
M. Wt: 183.16 g/mol
InChI Key: YOJHBFHEOQUUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related nitrophenyl compounds often involves strategic functionalization of the phenyl ring and subsequent addition or modification of substituents. For example, in the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, hydroxylamine hydrochloride is reacted with a precursor nitrophenyl compound in ethanol to achieve the desired product with an 86% yield, indicating the efficiency of such synthetic routes (Abdel-Wahab et al., 2023).

Scientific Research Applications

Application in Organic Chemistry

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde is used in the preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles . These compounds are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety .
  • Methods of Application: The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of this compound with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
  • Results or Outcomes: This work provides a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .

Application in Synthesis of 4,4’-(Ethane-1,2-diyl)dianiline

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 1,2-Bis(4-nitrophenyl)ethane is used in the synthesis of 4,4’-(ethane-1,2-diyl)dianiline . This compound has a wide range of applications in various fields including medicine, electronics, and more .
  • Methods of Application: The synthesis involves the oxidation of para nitro toluene to form 1,2-bis(4-nitrophenyl) ethane using a fish tank aerator, in presence of catalytic quantity of para benzoquinone . The 1,2-bis(4-nitrophenyl)ethane is then reduced to 4,4′-Ethylene dianiline by two methods .
  • Results or Outcomes: The reduction in an autoclave gave a 6% increase in the yield of 4,4’-(ethane-1,2-diyl)dianiline, proving it to be a superior method than the conventional laboratory method using n hexane as a solvent under atmospheric pressure .

Application in Antifreeze Formulations

  • Scientific Field: Industrial Chemistry
  • Summary of the Application: Ethane-1,2-diol, also known as ethylene glycol, is used in antifreeze formulations . It helps to lower the freezing point of water, making it useful in systems that are exposed to below freezing temperatures .
  • Methods of Application: Ethylene glycol is mixed with water to create a solution that has a lower freezing point than pure water . The ratio of ethylene glycol to water can be adjusted depending on the level of freeze protection required .
  • Results or Outcomes: The use of ethylene glycol in antifreeze formulations helps to prevent damage to systems caused by freezing and thawing cycles .

Application in Polymer Production

  • Scientific Field: Polymer Chemistry
  • Summary of the Application: Ethane-1,2-diol is a raw material in the manufacture of polyester fibers . It’s also used in the production of certain types of polymers, such as Dacron and Nylon 66 .
  • Methods of Application: Ethylene glycol is reacted with other compounds, such as terephthalic acid, to produce polyesters . The reaction involves the formation of an ester linkage, with water as a byproduct .
  • Results or Outcomes: The resulting polymers have a wide range of applications, including clothing, packaging, and industrial uses .

Application in Medical Treatments

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Certain derivatives of 1,2-Bis(4-nitrophenyl)ethane are being used as antifungals, antiprotozoals, anti-trypanosomiasis agents, antioxidants, anti-proliferative agents, antineoplastic agents, neuroprotective agents for the treatment of Parkinson’s disease, and anti-HIV agents .
  • Methods of Application: These compounds are administered in appropriate dosages and forms based on the specific medical condition being treated .
  • Results or Outcomes: These compounds have shown promising results in the treatment of various diseases, contributing to the advancement of medicinal chemistry .

Application in Biological Studies

  • Scientific Field: Biological Chemistry
  • Summary of the Application: N,N’-(ethane-1,2-diyl)bis(benzamides) have been synthesized and evaluated for their biological activity . These compounds have shown potential in various biological assays, including hemolysis assays and DNA ladder assays .
  • Methods of Application: The compounds were synthesized and then tested in vitro . In the hemolysis assay, the compounds were tested for their ability to induce hemolysis in human red blood cells . In the DNA ladder assay, the compounds were tested for their ability to degrade DNA .
  • Results or Outcomes: Some of the compounds showed promising results in these assays . For example, one compound induced 52.4% hemolysis at a concentration of 1000 μg/mL . In the DNA ladder assay, some compounds caused the appearance of more than one band or complete degradation of DNA .

Application in Antileishmanial Studies

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: N,N’-(ethane-1,2-diyl)bis(benzamides) have also been tested for their antileishmanial potential .
  • Methods of Application: The compounds were tested in vitro against leishmanial promastigotes . The inhibitory potential of the compounds was evaluated at different concentrations .
  • Results or Outcomes: Some of the compounds displayed good dose-dependent response . For example, one compound caused 85% inhibition at a concentration of 1000 μg/mL .

properties

IUPAC Name

1-(4-nitrophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJHBFHEOQUUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399497
Record name 1-(4-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)ethane-1,2-diol

CAS RN

88057-19-6
Record name 1-(4-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-(4-nitrophenyl)-2-oxoacetate (10.0 g, 47.8 mmol) in ethanol (100 mL) was slowly added sodium borohydride (4.54 g, 119.5 mmol) at 0° C. After the addition was completed, the reaction mixture was allowed to warm to RT and stirred for 12 h. The reaction was quenched by acetone (10 mL) and concentrated. The residue was purified by silica gel column chromatography (dichloromethane/methanol=5/1) to afford the title compound (8.0 g, 87%) as a brown solid. MS (ES+) C8H9NO4 requires: 183, found: 184 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

7 ml of a 1.0M tetrahydrofuran solution of diborane-tetrahydrofuran complex were added, at 0° C. under a stream of nitrogen, to a solution of 0.5 g of crude 4-nitrophenylglyoxylic acid in tetrahydrofuran, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give 0.56 g (quantitative yield) of 1-(4-nitrophenyl)-1,2-ethanediol as a crude product.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)ethane-1,2-diol
Reactant of Route 2
1-(4-Nitrophenyl)ethane-1,2-diol
Reactant of Route 3
1-(4-Nitrophenyl)ethane-1,2-diol
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)ethane-1,2-diol
Reactant of Route 5
1-(4-Nitrophenyl)ethane-1,2-diol
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)ethane-1,2-diol

Citations

For This Compound
8
Citations
J Dormer, RB Moodie - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
4-X-Phenyloxiranes (X = H, Cl, CF3, NO2) in dichloromethane react with N2O5 to give 1-(4-X-pheny1)ethane-1,2-diol dinitrates and with HNO3 to give 2-(4-X-phenyl)-2-nitroethanols. …
Number of citations: 25 pubs.rsc.org
T Sivakumari, A Chadha - RSC Advances, 2014 - pubs.rsc.org
Selectivity between primary and secondary alcohols was observed in oxidation using whole cells of Candida parapsilosis ATCC 7330, where the secondary alcohol was preferentially …
Number of citations: 8 pubs.rsc.org
SR Malwal, KA Pardeshi, H Chakrapani - ChemBioChem, 2020 - Wiley Online Library
Although sulfur dioxide (SO 2 ) finds widespread use in the food industry as its hydrated sulfite form, a number of aspects of SO 2 biology remain to be completely understood. Of the …
T Devamani, AM Rauwerdink, M Lunzer… - Journal of the …, 2016 - ACS Publications
Catalytic promiscuity is a useful, but accidental, enzyme property, so finding catalytically promiscuous enzymes in nature is inefficient. Some ancestral enzymes were branch points in …
Number of citations: 113 pubs.acs.org
S Malwal, K Pardeshi, H Chakrapani - 2019 - chemrxiv.org
Although sulfur dioxide (SO2) finds widespread use in the food industry as its hydrated form, sulfite, a number of aspects of SO2 biology remain to be completely understood. Among the …
Number of citations: 4 chemrxiv.org
X Gao, J Lin, L Zhang, X Lou, G Guo… - The Journal of …, 2021 - ACS Publications
Iodine-Initiated Dioxygenation of Aryl Alkenes Using tert-Butylhydroperoxides and Water: A Route to Vicinal Diols and Bisperoxides | The Journal of Organic Chemistry ACS ACS …
Number of citations: 9 pubs.acs.org
KL Hvorecny, CD Bahl, S Kitamura, KSS Lee… - Structure, 2017 - cell.com
Pseudomonas aeruginosa secretes an epoxide hydrolase with catalytic activity that triggers degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) and …
Number of citations: 15 www.cell.com
M Zollo - 2023 - mediatum.ub.tum.de
Two complementary strategies to tackle the growing health crisis of antibiotic resistance were pursued in this thesis. A modular concept of caged electrophiles that are selectively …
Number of citations: 2 mediatum.ub.tum.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.